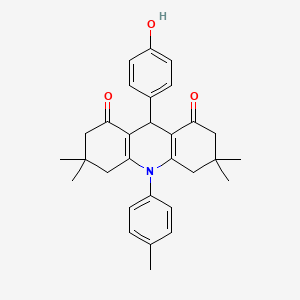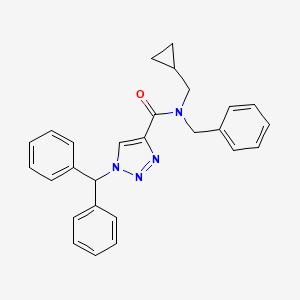![molecular formula C13H20ClNO2 B5975803 [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as DMBA-HCl, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been utilized in various fields of study, including pharmacology, toxicology, and cancer research. The purpose of
Wirkmechanismus
The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride involves its conversion to a reactive metabolite that can bind to DNA and cause mutations. The reactive metabolite is formed through the oxidation of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride by cytochrome P450 enzymes. The reactive metabolite can bind to DNA and cause mutations that can lead to tumor development. The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been extensively studied and has provided valuable insights into the mechanisms of tumor development and progression.
Biochemical and Physiological Effects
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to induce tumors in various organs, including the skin, lung, liver, and mammary gland. It has also been shown to cause DNA damage and mutations in experimental animals. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. The biochemical and physiological effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been extensively studied and have provided valuable insights into the mechanisms of tumor development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has several advantages for use in lab experiments. It is a well-characterized carcinogen that has been extensively studied in animal models. It is relatively easy to synthesize and has a high potency for inducing tumors. However, there are also limitations to its use in lab experiments. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a potent carcinogen that can be hazardous to handle, and its use requires appropriate safety precautions. In addition, its use in animal models can be expensive and time-consuming.
Zukünftige Richtungen
There are several future directions for research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of research is the development of new compounds that can inhibit the carcinogenic effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride-induced tumors. Finally, there is a need for further research on the mechanisms of tumor development and progression induced by [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, which could lead to the development of new therapeutic strategies for cancer treatment.
Conclusion
In conclusion, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a synthetic molecule that has been widely used in scientific research. It is a potent carcinogen that has been used to study the mechanisms of tumor development and progression. The synthesis method of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is relatively simple, and its scientific research applications are diverse. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been discussed in this paper. Future research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride could lead to the development of new therapeutic strategies for cancer treatment.
Synthesemethoden
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is synthesized through a series of chemical reactions that involve the use of reagents and solvents. The synthesis method involves the reaction of 3-methoxyphenol with crotonaldehyde in the presence of a base catalyst. The resulting intermediate product is then reacted with dimethylamine and hydrochloric acid to produce [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. The synthesis method is relatively simple and has been described in detail in various scientific publications.
Wissenschaftliche Forschungsanwendungen
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been widely used in scientific research due to its ability to induce tumors in experimental animals. It has been used as a carcinogen in various animal models to study the mechanisms of tumor development and progression. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has also been used to study the effects of various compounds on tumor development and progression. In addition to its use as a carcinogen, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been used in toxicology studies to evaluate the toxicity of various compounds.
Eigenschaften
IUPAC Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)9-4-5-10-16-13-8-6-7-12(11-13)15-3;/h4-8,11H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFARHCFWJHEHIV-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)